

Application Note: Determination of Chlorbromuron in Soil Using Liquid Chromatography

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Compound of Interest

Compound Name: Chlorbromuron

Cat. No.: B083572

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Abstract

This application note details a robust and reliable method for the quantitative analysis of the herbicide **Chlorbromuron** in soil samples. The protocol employs a solvent extraction technique followed by solid-phase extraction (SPE) for sample cleanup and subsequent determination by High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD). This method is intended for researchers in environmental science, agriculture, and analytical chemistry, providing a precise and accurate workflow for monitoring **Chlorbromuron** residues in soil matrices.

Introduction

Chlorbromuron (N'-(4-bromo-3-chlorophenyl)-N-methoxy-N-methylurea) is a substituted urea herbicide used for pre-emergence control of broadleaf and grassy weeds in various crops. Due to its persistence and potential for environmental contamination, monitoring its concentration in soil is crucial. The half-life of **Chlorbromuron** in soil can range from approximately 30 to 66 days, depending on field and greenhouse conditions.^[1] This document provides a comprehensive protocol for its extraction, cleanup, and quantification in soil.

Principle

The method is based on the extraction of **Chlorbromuron** from a soil sample using an organic solvent with the aid of ultrasonication. The resulting extract is then cleaned up and concentrated using a solid-phase extraction (SPE) cartridge to remove interfering matrix components. The final determination and quantification are performed using a reversed-phase HPLC system with UV detection, which offers good selectivity and sensitivity for phenylurea herbicides.^{[2][3]}

Materials and Methods

3.1 Apparatus and Equipment

- HPLC system with Diode-Array Detector (DAD) or UV detector
- Analytical column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
- Ultrasonic bath
- Centrifuge
- Solid-Phase Extraction (SPE) manifold and C18 cartridges (500 mg, 6 mL)
- Rotary evaporator or nitrogen evaporator
- Analytical balance (0.1 mg sensitivity)
- Glassware: volumetric flasks, centrifuge tubes, vials, pipettes
- Syringe filters (0.45 µm, PTFE)
- Soil grinder or mortar and pestle
- Sieve (2 mm mesh)

3.2 Reagents and Standards

- **Chlorbromuron** analytical standard (PESTANAL®, CAS No. 13360-45-7)^{[4][5]}
- Acetonitrile (HPLC grade)

- Methanol (HPLC grade)
- Water (HPLC grade or Milli-Q)
- Sodium sulfate (anhydrous, granular, ACS grade)[6]
- Dichloromethane (pesticide residue grade)
- Potassium phosphate buffer (0.1 M, pH 7.0)[7]

Experimental Protocols

Protocol 1: Standard Solution Preparation

- Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of **Chlorbromuron** analytical standard into a 10 mL volumetric flask. Dissolve and bring to volume with methanol. This solution should be stored at 4°C.
- Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the primary stock solution into a 10 mL volumetric flask and bring to volume with methanol.
- Working Standard Solutions (0.1 - 10 µg/mL): Prepare a series of calibration standards by serial dilution of the intermediate stock solution with the mobile phase (Acetonitrile:Water mixture). A typical range would be 0.1, 0.5, 1.0, 2.5, 5.0, and 10.0 µg/mL.

Protocol 2: Soil Sample Preparation and Extraction

- Sample Collection and Pre-treatment: Collect a representative soil sample from the field to the desired depth (e.g., top 15-20 cm).[8] Air-dry the soil sample at room temperature for 48-72 hours, protecting it from direct sunlight.
- Sieving and Homogenization: Gently crush any large soil aggregates and pass the dried soil through a 2 mm sieve to remove stones and large debris. Homogenize the sieved soil thoroughly.
- Extraction:
 - Weigh 10 g of the homogenized soil into a 50 mL glass centrifuge tube.

- Add 20 mL of acetonitrile to the tube.
- Place the tube in an ultrasonic bath and sonicate for 30 minutes at a controlled temperature (e.g., 30°C).[9]
- Centrifuge the mixture at 4000 rpm for 10 minutes.
- Carefully decant the supernatant (the acetonitrile extract) into a clean flask.
- Repeat the extraction process on the soil pellet with another 20 mL of acetonitrile.
- Combine the two supernatants.

Protocol 3: Sample Cleanup using Solid-Phase Extraction (SPE)

- Extract Concentration: Concentrate the combined acetonitrile extracts to approximately 1-2 mL using a rotary evaporator or a gentle stream of nitrogen at 40°C.
- Reconstitution: Add 50 mL of HPLC-grade water to the concentrated extract to prepare it for SPE loading.
- SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC-grade water through it. Do not allow the cartridge to dry out.
- Sample Loading: Load the reconstituted sample extract onto the conditioned C18 cartridge at a slow, steady flow rate (approx. 1-2 mL/min).
- Washing: Wash the cartridge with 5 mL of water to remove polar interferences.
- Elution: Dry the cartridge under vacuum for 10 minutes. Elute the retained **Chlorbromuron** with 5 mL of acetonitrile into a clean collection tube.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of the HPLC mobile phase. Filter the final solution through a 0.45 µm syringe filter into an HPLC vial for analysis.

Protocol 4: HPLC-DAD Analysis

- Chromatographic Conditions:
 - Column: C18 reversed-phase (4.6 x 150 mm, 5 μ m)
 - Mobile Phase: Acetonitrile : Water (60:40, v/v), isocratic
 - Flow Rate: 1.0 mL/min
 - Injection Volume: 20 μ L
 - Column Temperature: 30°C
 - DAD Wavelength: 245 nm
- Analysis Sequence:
 - Inject the prepared working standards to generate a calibration curve.
 - Inject the prepared soil sample extracts.
 - Inject a blank (mobile phase) and a quality control (QC) standard periodically to ensure system stability and accuracy.
- Quantification: Identify the **Chlorbromuron** peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the concentration using the linear regression equation derived from the calibration curve.

Data Presentation

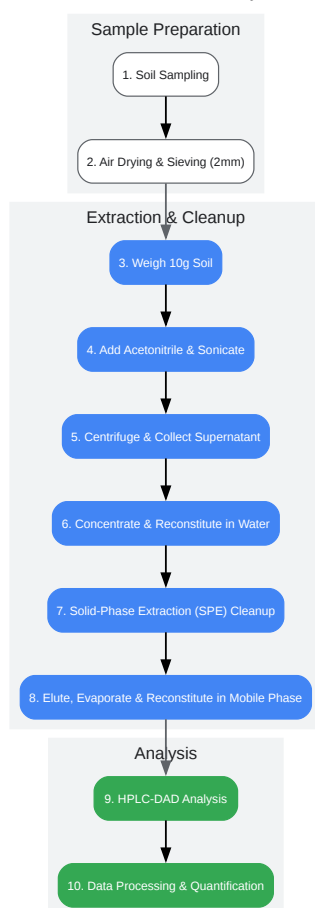
The performance of analytical methods for phenylurea herbicides like **Chlorbromuron** can vary based on the specific technique and soil matrix. The following table summarizes typical performance data from literature for similar analyses.

Parameter	HPLC-UV/DAD	GC-MS	Reference
Limit of Detection (LOD)	~10 µg/kg (ppb)	0.1 - 10.4 µg/kg	[10][11]
Limit of Quantitation (LOQ)	~30 µg/kg (ppb)	0.5 - 5.0 ng/mL (in extract)	[2]
Recovery	80 - 95%	68 - 112%	[3][11]
Linearity (R ²)	> 0.99	> 0.99	[12]
Precision (RSD)	< 10%	~7.0%	[2]

Mandatory Visualization

The following diagram illustrates the complete analytical workflow for the detection of **Chlorbromuron** in soil.

Workflow for Chlorbromuron Analysis in Soil



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Caption: Analytical workflow from soil sampling to final quantification of **Chlorbromuron**.

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